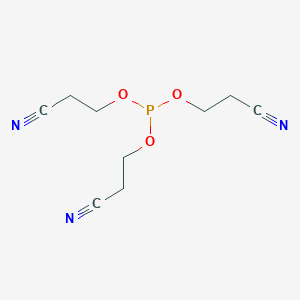![molecular formula C12H6Cl2N2 B3189036 2,3-Dichlorobenzo[f]quinoxaline CAS No. 26907-93-7](/img/structure/B3189036.png)
2,3-Dichlorobenzo[f]quinoxaline
描述
2,3-Dichlorobenzo[f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a benzene ring fused with a pyrazine ring, with two chlorine atoms attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorobenzo[f]quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. One common method is the reaction of 2,3-dichlorobenzil with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and environmentally benign solvents, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 2,3-Dichlorobenzo[f]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and other heterocyclic compounds .
科学研究应用
2,3-Dichlorobenzo[f]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is explored for its optoelectronic properties and is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
作用机制
The mechanism of action of 2,3-Dichlorobenzo[f]quinoxaline involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
相似化合物的比较
Quinoxaline: The parent compound with a similar structure but without chlorine substitutions.
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring
Uniqueness: 2,3-Dichlorobenzo[f]quinoxaline is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine substitutions can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and materials science .
属性
IUPAC Name |
2,3-dichlorobenzo[f]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNRZDVWVUUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)



![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)
